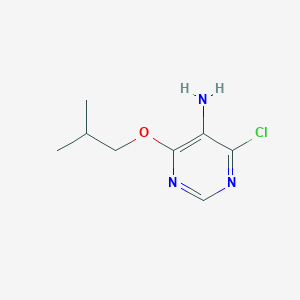
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine, also known as CMP-5-amine, is a synthetic compound that has been studied for its potential applications in scientific research. CMP-5-amine is a member of the pyrimidine family, which is a class of compounds that have a variety of interesting biological properties.
Aplicaciones Científicas De Investigación
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine has been studied for its potential applications in scientific research. It has been used as a model compound for studying the behavior of pyrimidines in biological systems, as well as for its potential applications in drug design and development. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and molecular biology, as well as for its potential use in the diagnosis and treatment of various diseases.
Mecanismo De Acción
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine has been shown to interact with a variety of proteins and enzymes, including those involved in the metabolism of carbohydrates and lipids. It has also been shown to inhibit the activity of a variety of enzymes, including those involved in the synthesis of nucleic acids and proteins. Additionally, this compound has been shown to affect the expression of a variety of genes, including those involved in the regulation of cell division and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a variety of enzymes, including those involved in the metabolism of carbohydrates and lipids. Additionally, this compound has been shown to affect the expression of a variety of genes, including those involved in the regulation of cell division and differentiation. It has also been shown to interact with a variety of proteins and enzymes, including those involved in the synthesis of nucleic acids and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. Additionally, it has a variety of biochemical and physiological effects, making it a useful tool for studying the behavior of pyrimidines in biological systems. However, it has several limitations for use in laboratory experiments. It is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it can be toxic in high concentrations.
Direcciones Futuras
There are a variety of potential future directions for the study of 4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine. These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research into its ability to interact with a variety of proteins and enzymes could lead to a better understanding of its mechanism of action. Finally, further research into its potential applications in the diagnosis and treatment of various diseases could lead to the development of novel therapeutic agents.
Métodos De Síntesis
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine can be synthesized using a variety of methods, including a three-step reaction sequence. The first step involves the reaction of 4-chloro-6-(2-methylpropoxy)pyrimidine with ethyl chloroformate in the presence of a base catalyst to form the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with ammonia in the presence of an acid catalyst to form the desired product. The third step involves the hydrolysis of the product in the presence of a base catalyst to form the desired this compound.
Propiedades
IUPAC Name |
4-chloro-6-(2-methylpropoxy)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-5(2)3-13-8-6(10)7(9)11-4-12-8/h4-5H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBHNDAMRJIPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=NC=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)

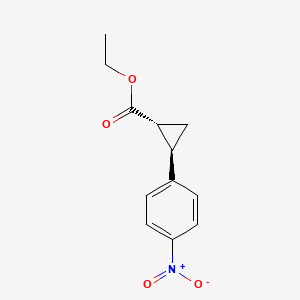



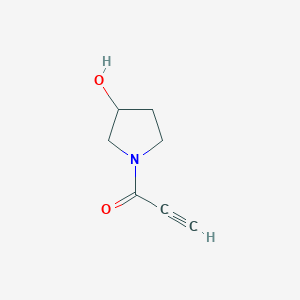
![2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole](/img/structure/B6615658.png)

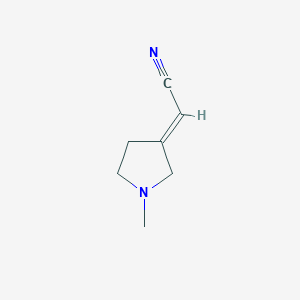
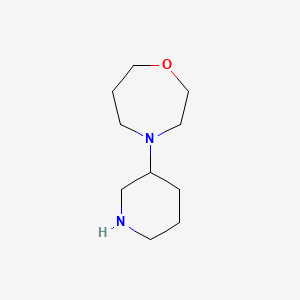
![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)